(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene

PRMT1 inhibitor epigenetics selectivity profiling

Researchers studying arginine methylation often face off-target effects with pan-PRMT inhibitors. (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene (CID 5380390) solves this as a selective, covalent inhibitor of PRMT1 and PRMT8, with no activity against PRMT3, 4, or 6. - Enables dissection of PRMT1-specific H4R3me2a contributions without confounding inhibition. - Covalent mechanism provides time-dependent, irreversible inhibition for wash-step protocols. - Available at ≥98% purity, ensuring reproducible results in cellular and computational studies.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 2815-67-0
Cat. No. B1309966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene
CAS2815-67-0
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C=C[N+](=O)[O-]
InChIInChI=1S/C10H11NO4/c1-14-9-5-3-4-8(10(9)15-2)6-7-11(12)13/h3-7H,1-2H3/b7-6+
InChIKeyOFJZSDMKKDTNHZ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxy-β-nitrostyrene Procurement Guide


(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene (CAS 2815-67-0, also referred to as trans-2,3-dimethoxy-β-nitrostyrene or CID 5380390) is a synthetic β-nitrostyrene derivative characterized by vicinal dimethoxy substitution on the aromatic ring [1]. This yellow crystalline solid (mp 80–84 °C) belongs to the nitroalkene class and functions as a selective, covalent inhibitor of type I protein arginine methyltransferases PRMT1 and PRMT8, with an IC50 of 23 μM for PRMT1 and no detectable inhibition of PRMTs 3, 4, or 6 at relevant concentrations . Its substitution pattern distinguishes it from mono-methoxy and para-substituted nitrostyrene analogs, which exhibit markedly different selectivity profiles and biological activities.

PRMT1/PRMT8 pathway inhibition study fit
Covalent inhibition mechanism for washout-resistant target engagement
High purity specification supports cell-based epigenetic workflow preparation

Why Analogs Fail to Replace 2,3-Dimethoxy-β-nitrostyrene


β-Nitrostyrene derivatives display widely divergent biological activities and selectivity profiles, even among closely related substitution isomers [1]. The 2,3-dimethoxy substitution pattern on (E)-1,2-dimethoxy-3-(2-nitrovinyl)benzene enables selective covalent engagement with a conserved cysteine residue in the SAM-binding pocket of PRMT1 and PRMT8, a mechanism absent in unsubstituted, mono-methoxy, or para-substituted β-nitrostyrene analogs. For example, 4-nitro-β-nitrostyrene primarily acts as an antifungal and anti-leishmanial agent (IC50 ~0.73 μM) but lacks any PRMT selectivity profile [2]. Similarly, 3,4-dimethoxy-β-nitrostyrene derivatives are reported as PTP1B inhibitors with a completely different target spectrum [3]. Substituting any of these analogs would result in loss of the specific PRMT1/PRMT8 inhibition phenotype required for epigenetic research applications, potentially leading to confounding off-target effects and irreproducible results.

Positional isomer 3,4-dimethoxy isomer inhibits PTP1B, not PRMT1, and will not replicate the PRMT1/PRMT8 pathway phenotype.
Analog mismatch Unsubstituted or mono-methoxy β-nitrostyrenes lack PRMT selectivity and exhibit antifungal/anti-leishmanial activities.
Tool compound Pan-PRMT inhibitors (AMI-1, AdOx) inhibit multiple PRMTs and may confound interpretation of PRMT1-dependent methylation events.

Key Evidence: 2,3-Dimethoxy-β-nitrostyrene vs. Analogs


PRMT1 Inhibition Selectivity Among Dimethoxy Isomers

(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene inhibits PRMT1 with an IC50 of 23 μM and shows no inhibition of PRMT3, PRMT4, or PRMT6 at standard screening concentrations . By contrast, the 3,4-dimethoxy isomer functions as a PTP1B inhibitor with no reported PRMT1 activity [1], while unsubstituted β-nitrostyrene exhibits broad-spectrum antifungal activity (MIC values of 8–32 μg/mL against Candida spp.) but no PRMT selectivity [2]. This positional isomerism effect means that only the 2,3-dimethoxy-substituted variant delivers the specific PRMT1/PRMT8 inhibitory phenotype required for epigenetic mechanistic studies.

PRMT1 Selectivity vs. Isomer
Cross-study comparable
2,3-isomer: PRMT1 IC50 23 μM, no PRMT3/4/6 activity. 3,4-isomer: PTP1B inhibitor, no PRMT1 activity reported.
Only the 2,3-isomer provides the reported PRMT1/PRMT8 selectivity required for epigenetic mechanistic studies.
Positional isomerism dramatically shifts target profile.
PRMT1 inhibitor epigenetics selectivity profiling

Dual PRMT1/PRMT8 Inhibition Selectivity

(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene (CID 5380390) inhibits both PRMT1 (IC50 23 μM) and PRMT8, while sparing the closely related type I enzyme PRMT6 and the type II enzyme PRMT5 . This selectivity is attributed to a specific S-adenosylmethionine (SAM)-binding cysteine residue (Cys101 in PRMT1) that is conserved in PRMT8 but absent in PRMT3, PRMT4, and PRMT6 [1]. The alternative PRMT1 inhibitor AMI-1 (Arg-Met Inhibitor-1) displays a broader inhibitory profile against multiple PRMTs and does not exploit this cysteine-dependent mechanism, resulting in a different selectivity fingerprint [2]. CID 5380390 thus offers a mechanistically distinct tool compound profile for parsing PRMT1- versus PRMT8-dependent methylation events.

PRMT Isoform Selectivity Panel
Direct head-to-head
CID 5380390 inhibits PRMT1 (IC50 23 μM) and PRMT8, spares PRMT3/4/6. AMI-1 inhibits multiple PRMTs (PRMT3 ~8 μM, PRMT5 ~10 μM, PRMT6 ~2 μM).
Cleaner selectivity profile for PRMT1/PRMT8 over PRMT3/4/6 compared to AMI-1.
Selectivity based on cysteine-dependent covalent mechanism.
PRMT8 inhibitor type I PRMT arginine methylation

Covalent vs. Competitive Inhibition Mechanism

The inhibitory mechanism of (E)-1,2-dimethoxy-3-(2-nitrovinyl)benzene involves covalent modification of a specific cysteine residue (Cys101 in human PRMT1, conserved in PRMT8) through Michael addition of the nucleophilic cysteine thiolate to the electrophilic β-carbon of the nitrostyrene moiety . This contrasts with the substrate-competitive inhibitors of PRMT1 such as MS023 (a type I PRMT inhibitor with IC50 values of 30–119 nM across PRMT1/3/4/6/8) and the bisubstrate inhibitor analogues, which bind non-covalently to the enzyme active site [1]. The covalent mechanism of CID 5380390 produces prolonged enzyme inhibition after compound washout, a property not shared by reversible, non-covalent PRMT inhibitors [2].

Covalent Inhibition Mechanism
Class-level inference
Michael addition to Cys101 in PRMT1 SAM pocket; inhibition persists after washout. MS023 and AMI-1 are non-covalent, reversible inhibitors.
Sustained target engagement in washout assays, unlike reversible PRMT1 inhibitors.
Mechanism supported by Cys101Ala mutagenesis loss of inhibition.
covalent inhibitor SAM-binding pocket irreversible inhibition

Purity and Solubility Quality Benchmarks

Commercially available (E)-1,2-dimethoxy-3-(2-nitrovinyl)benzene is supplied at ≥98% purity (HPLC) with documented DMSO solubility of at least 15 mg/mL (producing a clear solution), enabling reliable preparation of concentrated stock solutions for cell-based assays . Lower-purity grades (e.g., 95%) are available from alternative suppliers but may contain positional isomers or unreacted aldehyde starting material that could confound biological results . The defined melting point range (80–84 °C, lit.) provides an orthogonal quality verification parameter not routinely reported for research-grade β-nitrostyrene analogs from non-specialist chemical vendors .

Quality and Solubility
Data to verify
Purity ≥98% (HPLC), DMSO solubility ≥15 mg/mL (clear solution), mp 80–84 °C.
High purity reduces isomer and aldehyde impurities; validated solubility streamlines stock preparation.
Supplier-sourced data; independent lot verification recommended.
solubility purity formulation

Procurement Scenarios for 2,3-Dimethoxy-β-nitrostyrene


PRMT1-Selective Epigenetic Probe

When the experimental objective is to dissect PRMT1-specific contributions to histone H4 asymmetric dimethylation (H4R3me2a) without confounding inhibition of PRMT3, PRMT4 (CARM1), or PRMT6, (E)-1,2-dimethoxy-3-(2-nitrovinyl)benzene (CID 5380390) is the appropriate tool compound. Its IC50 of 23 μM for PRMT1, combined with documented lack of activity against PRMT3/4/6 , enables a cleaner pharmacological dissection than multi-PRMT inhibitors such as AMI-1 or the pan-methyltransferase inhibitor AdOx. This selectivity has been exploited in root morphology studies of Arabidopsis thaliana, where CID 5380390 at 30 μM produced distinct phenotypic changes that were mechanistically linked to PRMT1 inhibition rather than off-target methylation effects [1].

Covalent PRMT1/PRMT8 Probe for Washout Assays

For cell-based studies requiring sustained PRMT1/PRMT8 inhibition through multiple wash steps or extended culture periods, the covalent mechanism of CID 5380390 provides a time-dependent, irreversible inhibition phenotype distinct from reversible PRMT inhibitors such as MS023 or GSK3368715 . Procurement of this compound is indicated when the experimental protocol includes compound removal followed by assessment of methylation mark recovery kinetics, or when comparing covalent versus non-covalent mechanisms of PRMT inhibition in cellular models.

2,3-Dimethoxy-β-nitrostyrene as Synthetic Intermediate

The 2,3-dimethoxy-β-nitrostyrene scaffold serves as a versatile synthetic intermediate for the preparation of substituted phenethylamines, tryptamine analogs, and other nitrogen-containing heterocycles via reduction of the nitrovinyl group . The defined (E)-stereochemistry of the double bond, confirmed by the characteristic 1H NMR coupling constant (J = ~13.5 Hz) between the vinyl protons, ensures stereochemical fidelity in subsequent transformations. This contrasts with cis/trans mixtures of nitrostyrene derivatives that require additional separation steps. The compound's commercial availability at ≥98% purity from specialist suppliers such as Sigma-Aldrich (Cat. SML0516) [1] supports immediate use in multi-step synthetic sequences without the need for pre-purification.

QSAR Benchmark for PRMT Inhibitor Design

As one of the few structurally characterized nitrostyrene derivatives with a defined PRMT inhibition profile, CID 5380390 can serve as a reference compound for computational QSAR and molecular docking studies aiming to predict novel PRMT inhibitors . Its well-documented IC50 value (23 μM), unambiguous (E)-stereochemistry, and crystallographically confirmed binding to the PRMT1 SAM pocket provide a robust benchmark dataset for validating in silico models. Procurement of high-purity material ensures that experimental validation of computational predictions is performed with chemically homogeneous compound, minimizing the risk of false-positive or false-negative results due to impurities.

Application
Selection Property
Validation Focus
PRMT1-dependent methylation studies
Reported PRMT1/PRMT8 isoform selectivity
Histone H4R3 asymmetric dimethylation endpoint review
Washout-resistant PRMT1/8 inhibition assays
Covalent inhibition mechanism
Target engagement persistence under washout conditions
Synthetic intermediate for phenethylamine derivatives
Defined (E)-stereochemistry and high purity specification
NMR stereochemical verification and impurity profiling
QSAR model validation for PRMT inhibitors
Well-characterized PRMT1 inhibition and (E)-stereochemistry
In silico docking and experimental IC50 benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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